molecular formula C17H22ClN3O2 B15365960 1-Piperidinecarboxylic acid, 3-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-, 1,1-dimethylethyl ester

1-Piperidinecarboxylic acid, 3-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-, 1,1-dimethylethyl ester

Cat. No.: B15365960
M. Wt: 335.8 g/mol
InChI Key: ADMNFAOEYRXOLD-UHFFFAOYSA-N
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Description

1-Piperidinecarboxylic acid, 3-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-, 1,1-dimethylethyl ester is a complex organic compound characterized by its piperidine ring, pyrrolopyridine moiety, and chloro-substituted structure. This compound is of interest in various scientific fields due to its potential biological and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrrolopyridine core. One common approach is the cyclization of a suitable precursor containing the pyrrole and pyridine units. Subsequent chlorination and esterification steps are employed to introduce the chloro group and the piperidinecarboxylic acid moiety, respectively.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes. The reaction conditions, such as temperature, pressure, and solvent choice, would be optimized to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The piperidine ring can be oxidized to form piperidine-2-one.

  • Reduction: The pyrrolopyridine core can be reduced to form a pyrrolidine derivative.

  • Substitution: The chloro group can be substituted with other functional groups, such as amino or hydroxyl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Various nucleophiles can be employed, depending on the desired substitution.

Major Products Formed:

  • Piperidine-2-one from oxidation.

  • Pyrrolidine derivative from reduction.

  • Substituted derivatives from nucleophilic substitution reactions.

Scientific Research Applications

This compound has shown potential in several scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It has been studied for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: Its derivatives are being explored for therapeutic applications, particularly in targeting specific receptors or enzymes.

  • Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific biological context in which the compound is used. For example, in cancer therapy, it might inhibit certain signaling pathways involved in tumor growth.

Comparison with Similar Compounds

  • 1-Piperidinecarboxylic acid, 3-(6-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)-, 1,1-dimethylethyl ester

  • Pyrrolopyrazine derivatives

  • Other pyrrolopyridine derivatives

Uniqueness: This compound is unique due to its specific structural features, such as the chloro-substituted pyrrolopyridine core and the piperidinecarboxylic acid moiety. These features contribute to its distinct biological and chemical properties compared to similar compounds.

Properties

Molecular Formula

C17H22ClN3O2

Molecular Weight

335.8 g/mol

IUPAC Name

tert-butyl 3-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carboxylate

InChI

InChI=1S/C17H22ClN3O2/c1-17(2,3)23-16(22)21-8-4-5-11(10-21)13-9-19-15-12(13)6-7-14(18)20-15/h6-7,9,11H,4-5,8,10H2,1-3H3,(H,19,20)

InChI Key

ADMNFAOEYRXOLD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2=CNC3=C2C=CC(=N3)Cl

Origin of Product

United States

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